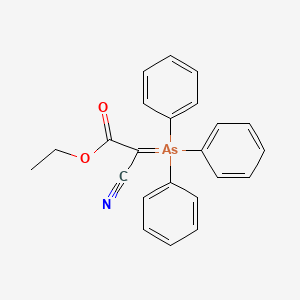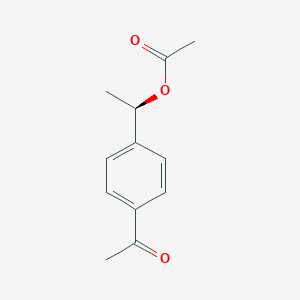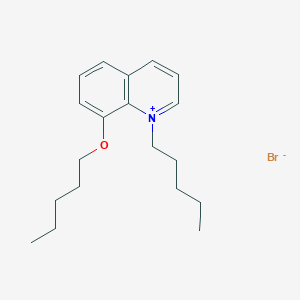
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is an organoarsenic compound that features a cyano group, an ethyl ester, and a triphenylarsanylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate typically involves the reaction of ethyl cyanoacetate with triphenylarsine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group and ester functionality make it a candidate for nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in condensation reactions, forming more complex heterocyclic structures.
Oxidation and Reduction: The arsenic center can undergo oxidation and reduction reactions, altering the oxidation state of the arsenic atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield substituted cyanoacetates, while condensation reactions can produce various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoarsenic compounds and heterocycles.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate involves interactions with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. In material science, its electronic properties can influence the behavior of materials in which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the triphenylarsine moiety.
Triphenylarsine: An organoarsenic compound used in various chemical reactions but without the cyano and ester functionalities.
Cyanoacetamide Derivatives: Compounds with similar cyano and ester groups but different substituents on the nitrogen atom.
Uniqueness
Ethyl cyano(triphenyl-lambda~5~-arsanylidene)acetate is unique due to the presence of the triphenylarsine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
143490-05-5 |
|---|---|
Molekularformel |
C23H20AsNO2 |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(triphenyl-λ5-arsanylidene)acetate |
InChI |
InChI=1S/C23H20AsNO2/c1-2-27-23(26)22(18-25)24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
InChI-Schlüssel |
OOLITYMAIHMETC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)

![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)



![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
